1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane
Overview
Description
Scientific Research Applications
Ring Expansion and Activation Groups
The study of activating groups for ring expansion reveals insights into the reactivity of compounds similar to 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. Research on coumarins has shown that the presence of sulfonyl and nitro groups can influence the reaction pathways, leading to various derivatives through ring expansion mechanisms. These findings are crucial for understanding the reactivity and potential applications of diazepane derivatives in synthesis and chemical transformations (Dean & Park, 1976).
Synthesis of Trifluoroacetamide Derivatives
The synthesis of diaza[32]cyclophanes and triaza[33]cyclophanes, involving the bis-N-alkylation process, highlights the utility of sulfonyl and nitro groups in constructing complex molecular frameworks. This methodology provides a pathway for generating azacyclophane derivatives, which could be analogous to synthesizing diazepane derivatives with specific functionalities (Okamoto, Takemura, & Satake, 2008).
Diazepane Systems Synthesis
A study on the synthesis of 1-sulfonyl 1,4-diazepan-5-ones using a Ugi multicomponent reaction followed by intramolecular SN2 reaction demonstrates the potential for constructing diazepane systems. This approach provides a versatile pathway for synthesizing diazepane derivatives, highlighting the importance of sulfonyl groups in facilitating these reactions (Banfi et al., 2007).
Bifunctional Reagents with Protected Diazonium Function
The development of 1-[4-(N-chlorocarbonyl-N-methylamino)phenyl]-2-(phenylsulfonyl)diazene as a bifunctional reagent with a protected diazonium function opens new avenues for coupling reactions. This reagent's unique properties could be leveraged in synthesizing diazepane derivatives, offering a novel approach to functionalization and derivatization (Kessler et al., 1990).
Antimicrobial and Anticancer Studies
Research on diazepinyl ethanones has provided valuable insights into their antimicrobial and anticancer properties. This suggests potential biomedical applications for diazepane derivatives, emphasizing the need for further exploration in this area to understand their full therapeutic potential (Verma et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.
Mode of Action
This compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibitory action results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects include a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a reduction in the production of prostaglandins due to the inhibition of COX-2 . This leads to a decrease in inflammation and pain at the cellular level.
Future Directions
Properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)10-3-4-11(12(9-10)15(16)17)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWJJBSLJUDUFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375535 | |
Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-89-8 | |
Record name | Hexahydro-1-[4-(methylsulfonyl)-2-nitrophenyl]-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849035-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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